N-(3-chlorophenyl)-2-[(1Z)-N-(4-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanimidoyl]hydrazinecarboxamide
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Overview
Description
3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA is a complex organic compound characterized by the presence of chlorophenyl and heptafluorobutanimidamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA typically involves multiple steps, starting with the preparation of the chlorophenyl and heptafluorobutanimidamido intermediates. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce chlorophenyl amines.
Scientific Research Applications
3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA: shares similarities with other chlorophenyl and fluorinated compounds, such as:
Uniqueness
The uniqueness of 3-(3-CHLOROPHENYL)-1-[(Z)-N’-(4-CHLOROPHENYL)-2,2,3,3,4,4,4-HEPTAFLUOROBUTANIMIDAMIDO]UREA lies in its specific combination of chlorophenyl and heptafluorobutanimidamido groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C17H11Cl2F7N4O |
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Molecular Weight |
491.2 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[[N-(4-chlorophenyl)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]amino]urea |
InChI |
InChI=1S/C17H11Cl2F7N4O/c18-9-4-6-11(7-5-9)27-13(15(20,21)16(22,23)17(24,25)26)29-30-14(31)28-12-3-1-2-10(19)8-12/h1-8H,(H,27,29)(H2,28,30,31) |
InChI Key |
GDEZUCMEPAKXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=NC2=CC=C(C=C2)Cl)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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